N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chromene ring, a methoxy group, and a nitrophenyl group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction is carried out at room temperature for approximately 18 hours . The process involves the following steps:
- Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
- Add 2.46 g (24 mmol) of acetic anhydride to the solution.
- Allow the reaction to proceed at room temperature for 18 hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of corresponding amines.
Substitution: Replacement of the methoxy group with other nucleophiles.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromene structure.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to modulation of signal transduction pathways.
Oxidative Stress: Inducing or mitigating oxidative stress within cells, affecting cellular functions and viability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrophenyl isocyanate: Shares the methoxy and nitrophenyl groups but differs in the presence of an isocyanate group instead of a chromene ring.
4-Methoxy-2-nitroacetanilide: Similar structure but lacks the chromene ring, making it less complex.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide is unique due to its chromene ring, which imparts distinct chemical properties and potential applications. The combination of methoxy, nitrophenyl, and chromene groups makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-13-6-7-14(15(9-13)19(21)22)18-17(20)12-8-11-4-2-3-5-16(11)24-10-12/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSKLZJUGWSKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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